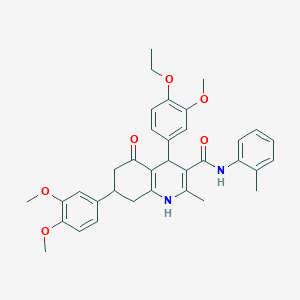
N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide, also known as DPHC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPHC is a hydrazine derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide is not fully understood. However, it is believed that N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide exerts its anti-tumor effects by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-microbial effects are believed to be due to its ability to disrupt the cell membrane of pathogenic bacteria.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide has been shown to have minimal toxicity in vitro and in vivo. It has been found to be metabolized in the liver and excreted in the urine. N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide has also been shown to have antioxidant properties and can scavenge free radicals. It has been found to have a low binding affinity for plasma proteins, which may contribute to its low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide in lab experiments is its low toxicity. This allows for higher concentrations of the compound to be used without causing harm to cells or animals. However, one limitation of using N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide research. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the optimal dosage and administration route for N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide in cancer treatment. Another area of interest is its potential as an anti-inflammatory and anti-microbial agent. Studies are needed to determine the efficacy of N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide in treating various inflammatory and infectious diseases. Additionally, studies are needed to improve the solubility and bioavailability of N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide for better therapeutic efficacy.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been tested for its anti-tumor, anti-inflammatory, and anti-microbial properties. N-(3,4-dimethoxyphenyl)-2-propionylhydrazinecarbothioamide has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. It has also shown potential as an anti-microbial agent against various pathogenic bacteria.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(propanoylamino)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-4-11(16)14-15-12(19)13-8-5-6-9(17-2)10(7-8)18-3/h5-7H,4H2,1-3H3,(H,14,16)(H2,13,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUAQRLVGVREBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4716394.png)
![N-(2,4-difluorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4716405.png)
![5-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4716408.png)



![4-(2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B4716430.png)
![ethyl 3-methyl-4-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B4716435.png)
![N'-[1-(3-aminophenyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4716449.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4716456.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716464.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)